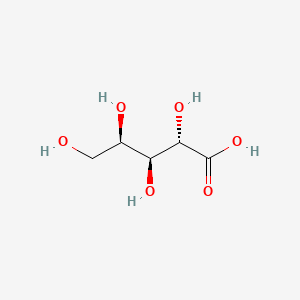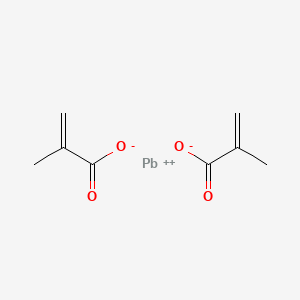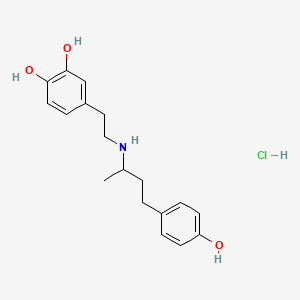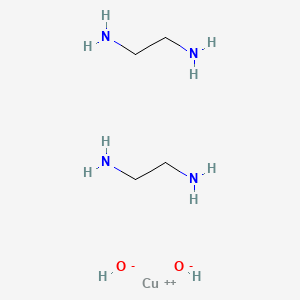
4-(p-Tolyl)-1H-1,2,3-triazole
概要
説明
4-(p-Tolyl)-1H-1,2,3-triazole: is an organic compound that belongs to the class of 1,2,3-triazoles. This compound features a triazole ring substituted with a para-tolyl group at the 4-position. Triazoles are known for their stability and diverse biological activities, making them valuable in various fields such as medicinal chemistry, materials science, and agriculture.
作用機序
Target of Action
Similar triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . These compounds have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Mode of Action
It is suggested that similar triazole-pyrimidine hybrids exhibit their neuroprotective and anti-inflammatory properties through the inhibition of endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Pathways
Similar triazole-pyrimidine hybrids have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play crucial roles in neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Result of Action
Similar triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(p-Tolyl)-1H-1,2,3-triazole typically involves the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction occurs between an azide and an alkyne to form the triazole ring. The specific synthetic route for this compound involves the following steps:
-
Preparation of p-Tolyl Azide:
Reagents: p-Toluidine, sodium nitrite, hydrochloric acid, sodium azide.
Conditions: The p-toluidine is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield p-tolyl azide.
-
Cycloaddition Reaction:
Reagents: p-Tolyl azide, terminal alkyne (e.g., phenylacetylene), copper(I) catalyst.
Conditions: The azide and alkyne undergo cycloaddition in the presence of a copper(I) catalyst, typically copper(I) iodide, in a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 4-(p-Tolyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Oxidation Reactions: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction Reactions: Reduction of the triazole ring can yield dihydrotriazoles.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases like sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: Alkylated, acylated, or sulfonylated triazole derivatives.
Oxidation Reactions: Triazole N-oxides.
Reduction Reactions: Dihydrotriazoles.
科学的研究の応用
Chemistry: 4-(p-Tolyl)-1H-1,2,3-triazole is used as a building block in organic synthesis, particularly in the development of new materials and ligands for catalysis.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the design of bioactive molecules and pharmaceuticals.
Medicine: this compound derivatives are explored for their potential as therapeutic agents in treating diseases such as cancer, bacterial infections, and fungal infections.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers. It serves as a precursor for the synthesis of functional materials with specific properties.
類似化合物との比較
4-Phenyl-1H-1,2,3-triazole: Similar structure but with a phenyl group instead of a p-tolyl group.
4-(m-Tolyl)-1H-1,2,3-triazole: Similar structure but with a meta-tolyl group.
4-(o-Tolyl)-1H-1,2,3-triazole: Similar structure but with an ortho-tolyl group.
Uniqueness: 4-(p-Tolyl)-1H-1,2,3-triazole is unique due to the para-substitution of the tolyl group, which can influence its electronic properties and reactivity. This specific substitution pattern can enhance its biological activity and make it a valuable scaffold for drug design and material science applications.
特性
IUPAC Name |
4-(4-methylphenyl)-2H-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-7-2-4-8(5-3-7)9-6-10-12-11-9/h2-6H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCIKQLLQORQCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344093 | |
| Record name | 4-(p-Tolyl)-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5301-96-2 | |
| Record name | 4-(p-Tolyl)-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3426535.png)






